molecular formula C11H27NO3Si B6300020 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- CAS No. 43108-00-5

1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-

Cat. No.: B6300020
CAS No.: 43108-00-5
M. Wt: 249.42 g/mol
InChI Key: AQIQPUUNTCVHBS-UHFFFAOYSA-N
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Description

Contextualization of Alkylaminoalkoxysilanes in Interfacial Science

Alkylaminoalkoxysilanes are a significant subgroup of organosilanes characterized by the presence of an amino functional group in the alkyl chain. This amino group imparts a positive surface charge and provides a reactive site for various chemical transformations, making these compounds highly effective for surface functionalization. In interfacial science, they are widely employed to modify the surface properties of materials like glass, silica (B1680970), and metal oxides. The alkoxy groups (e.g., ethoxy) hydrolyze in the presence of water to form silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, creating a durable covalent bond. The tethered alkylamino group alters the surface chemistry, enhancing adhesion, improving the dispersion of nanoparticles, and directing the assembly of subsequent molecular layers.

Significance of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- within Functional Silane (B1218182) Reagents

1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- is a tertiary aminosilane (B1250345) that distinguishes itself from primary and secondary aminosilanes. The presence of the N,N-dimethylamino group provides a distinct reactivity profile. Unlike primary or secondary amines, the tertiary amine is not available for covalent bonding in the same manner, but it can act as a proton acceptor or a catalyst in certain reactions. The triethoxysilyl group offers a good balance of reactivity and stability, with a controlled hydrolysis rate compared to its trimethoxysilyl counterpart. This can be advantageous in applications where a slower, more controlled reaction with the substrate is desired.

Below is a table detailing the physicochemical properties of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-.

PropertyValue
Molecular Formula C11H27NO3Si
Molar Mass 249.42 g/mol
Density (Predicted) 0.916±0.06 g/cm³
Boiling Point (Predicted) 87-88 °C (at 4 Torr)
pKa (Predicted) 9.66±0.28

Historical Development and Contemporary Research Trajectories in Silane Coupling Agents

The development of silane coupling agents dates back to the 1940s, driven by the need to improve the durability and water resistance of glass fiber-reinforced plastics. yg-1.com Early research focused on understanding the fundamental mechanism of how these molecules bridge the interface between the hydrophilic glass fibers and the hydrophobic polymer matrix. yg-1.com Over the decades, the field has evolved from simple alkylsilanes to a vast array of functional silanes, including amino, epoxy, and vinyl silanes, each tailored for specific polymer systems and applications. mst-kboron.com

Contemporary research is focused on several key areas. There is a growing interest in developing water-borne silane systems to reduce the use of volatile organic compounds (VOCs). Additionally, the synthesis of novel silanes with more complex functionalities is being explored to create "smart" materials with responsive properties. The role of silanes in nanotechnology is also a significant area of investigation, where they are used to functionalize nanoparticles for improved dispersion and integration into composite materials. The precise control over the interfacial properties that silanes offer continues to make them a critical tool in the design of advanced materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-triethoxysilylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO3Si/c1-6-13-16(14-7-2,15-8-3)11-9-10-12(4)5/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIQPUUNTCVHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544209
Record name N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43108-00-5
Record name N,N-Dimethyl-3-(triethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 1 Propanamine, N,n Dimethyl 3 Triethoxysilyl and Its Analogues

Synthetic Pathways for N,N-Dimethyl-Substituted Aminopropyltriethoxysilanes

The construction of N,N-dimethyl-substituted aminopropyltriethoxysilanes can be achieved through various synthetic routes. The choice of pathway often depends on the availability of starting materials, desired scale of production, and economic feasibility. The main approaches are the addition of silanes to unsaturated amines (hydrosilylation) and the reaction of halogenated silanes with dimethylamine (B145610) (amination).

Hydrosilylation Approaches in Organosilane Synthesis

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. encyclopedia.pub This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst. researchgate.netrsc.org

For the synthesis of aminopropyltriethoxysilanes, this approach typically involves the reaction of an allylic amine with a triethoxysilane (B36694). For instance, γ-Aminopropyltrimethoxysilane can be synthesized in a one-step hydrosilylation of 3-aminopropene with trimethoxysilane. researchgate.net A similar strategy can be employed for N,N-dimethylated analogues by reacting N,N-dimethylallylamine with triethoxysilane.

The general reaction is as follows: CH2=CHCH2N(CH3)2 + HSi(OC2H5)3 --(Catalyst)--> (CH3)2NCH2CH2CH2Si(OC2H5)3

The process is generally carried out in the presence of a platinum catalyst. google.com The reaction conditions, such as temperature and pressure, are critical for achieving high conversion and selectivity. For example, the synthesis of a related compound, γ-Aminopropyltrimethoxysilane, was optimized at 140°C with an initial N2 pressure of 0.9 MPa, yielding a conversion of 87.9% and selectivity of 81.7%. researchgate.net

ParameterOptimal ConditionReference
Reactants3-aminopropene, trimethoxysilane researchgate.net
CatalystPt-triethylamine complex researchgate.net
Temperature140°C researchgate.net
Initial Pressure0.9 MPa (N2) researchgate.net
Reaction Time270 min researchgate.net

Amination Reactions for Nitrogen Functionalization

A more direct and widely used method for synthesizing 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- involves the nucleophilic substitution of a halogenated propyltriethoxysilane with dimethylamine. The most common precursor is 3-chloropropyltriethoxysilane. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

The reaction is typically represented as: ClCH2CH2CH2Si(OC2H5)3 + 2HN(CH3)2 --> (CH3)2NCH2CH2CH2Si(OC2H5)3 + (CH3)2NH2Cl

An excess of dimethylamine is often used to act as both the nucleophile and a base to neutralize the hydrogen chloride byproduct, forming dimethylammonium chloride. Alternatively, another base such as triethylamine (B128534) can be added as a proton scavenger. The synthesis of a related compound, N,N-dimethyltrimethylsilylamine, is achieved by reacting trimethylchlorosilane with dimethylamine. finechemicals.com.cn This highlights the general utility of reacting chlorosilanes with amines to form Si-N or functionalized C-N bonds in organosilane chemistry.

Another approach is the dehydrocoupling of amines and silanes, which offers a more sustainable route by forming a Si-N bond directly with the release of hydrogen gas as the only byproduct. rsc.orgrsc.org This method avoids the use of corrosive chlorosilanes and the formation of ammonium (B1175870) salt waste. rsc.orgrsc.orgelsevierpure.com

Derivatization Strategies for Specific Molecular Architectures

Once the primary aminopropyltriethoxysilane or its N,N-dimethylated analogue is synthesized, it can be further modified to create more complex molecular architectures. For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is a versatile precursor that can be derivatized through reactions involving its primary amino group. thermofisher.com

Imines and amides can be readily formed by reacting APTES with various aldehydes, ketones, or carboxylic acid derivatives. researchgate.netmdpi.com For instance, APTES reacts with 2-cyanobenzaldehyde (B126161) to yield the corresponding imine with an 80% yield. researchgate.net These derivatization reactions showcase the potential to introduce a wide range of functional groups, tailoring the properties of the final molecule for specific applications. While these examples use the primary amine of APTES, similar derivatization strategies could be envisioned for analogues, although the tertiary amine in 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- is less reactive for such transformations. However, the triethoxysilyl group itself is a key functional handle, allowing for hydrolysis and condensation to form polysiloxane networks or to graft the molecule onto surfaces. nih.gov

Reaction Mechanisms Governing Silane (B1218182) Formation and Functionalization

The mechanisms governing the formation of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- are dependent on the synthetic pathway chosen.

In hydrosilylation , the most commonly accepted mechanism for platinum-catalyzed reactions is the Chalk-Harrod mechanism. This catalytic cycle involves:

Oxidative addition of the Si-H bond of triethoxysilane to the platinum(0) catalyst.

Coordination of the alkene (N,N-dimethylallylamine) to the platinum complex.

Insertion of the alkene into the Pt-H bond (hydrometallation).

Reductive elimination of the final product, regenerating the platinum(0) catalyst.

The regioselectivity of the alkene insertion step determines whether the linear (anti-Markovnikov) or branched (Markovnikov) product is formed. For terminal alkenes, the anti-Markovnikov product, such as the desired propyl-substituted silane, is typically favored. rsc.org

For amination reactions involving 3-chloropropyltriethoxysilane and dimethylamine, the mechanism is a straightforward bimolecular nucleophilic substitution (SN2). The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic carbon atom attached to the chlorine. The reaction proceeds through a pentacoordinate transition state, leading to the inversion of configuration at the carbon center and displacement of the chloride leaving group. The rate of this reaction is influenced by the concentration of both reactants.

The hydrolysis and condensation of the triethoxysilyl group is another critical mechanistic aspect. This process occurs in the presence of water and can be catalyzed by acids or bases. researchgate.net

Hydrolysis: The ethoxy groups (-OC2H5) are sequentially replaced by hydroxyl groups (-OH), releasing ethanol.

Condensation: The resulting silanol (B1196071) groups (Si-OH) react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or ethanol. researchgate.net This condensation process is the basis for the formation of silicone polymers and for the covalent attachment of these silanes to oxide surfaces. thermofisher.comnih.gov

Optimization of Reaction Conditions for Yield and Purity of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions and production costs. Key parameters to consider include temperature, solvent, molar ratios of reactants, and catalyst choice.

For the amination of 3-chloropropyltriethoxysilane, several factors are crucial:

Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions. For a similar reaction, temperatures in the range of 80–90°C have been found to be optimal.

Solvent: The choice of solvent is critical. Anhydrous aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are preferred to prevent the premature hydrolysis of the triethoxysilyl groups.

Molar Ratios: A molar excess of dimethylamine is typically used to drive the reaction to completion and to neutralize the HCl byproduct. Using at least a 2:1 molar ratio of amine to chlorosilane is common practice.

Byproduct Removal: The resulting dimethylammonium chloride salt is often insoluble in the organic solvent and can be removed by filtration.

The table below summarizes key optimization parameters for a representative amination reaction.

ParameterConditionRationaleReference
SolventAnhydrous Toluene or THFMinimizes hydrolysis of triethoxysilyl groups.
Temperature80–90°CBalances reaction rate and minimizes side-product formation.
Molar Ratio (Amine:Silane)>2:1Ensures complete substitution and neutralizes HCl byproduct.
PurificationVacuum DistillationRemoves unreacted starting materials and isolates the pure product.

For hydrosilylation reactions, optimization focuses on the catalyst system and reaction parameters. The choice of platinum catalyst and ligands can influence activity and selectivity. researchgate.net Temperature and pressure are also adjusted to achieve optimal conversion rates while preventing polymerization of the allylic substrate. researchgate.net Thorough removal of the catalyst after the reaction is often necessary to ensure the stability of the final product.

Interfacial Engineering and Surface Functionalization Applications of 1 Propanamine, N,n Dimethyl 3 Triethoxysilyl

Strategies for Inorganic Substrate Surface Modification

The primary strategy for modifying inorganic substrates with 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- involves a silanization process. This process leverages the reactivity of the triethoxysilyl head of the molecule with hydroxyl groups present on the surfaces of many inorganic materials. The reaction proceeds via hydrolysis of the ethoxy groups (-OEt) to silanol (B1196071) groups (-OH), followed by a condensation reaction with surface hydroxyls (M-OH, where M is Si, Al, Fe, etc.), resulting in the formation of stable, covalent M-O-Si bonds. This effectively tethers the dimethylaminopropyl functional tail to the substrate.

Silica (B1680970) (SiO₂) and silicate-based materials, such as glass, are ideal substrates for modification due to their high density of surface silanol (Si-OH) groups. The treatment of these surfaces with 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- in the presence of trace moisture initiates the covalent grafting of the silane (B1218182). This surface functionalization dramatically alters the interfacial properties, transitioning the surface from hydrophilic to a more organophilic character and introducing a tertiary amine functionality.

This modification is known to change the surface charge, a property often quantified by zeta potential measurements. While pristine silica typically exhibits a negative surface charge in aqueous solutions, the introduction of amine groups can shift this charge to positive values at lower pH, which is a principle commonly observed with aminosilanes. researchgate.net This charge reversal is critical for controlling the dispersion of silica particles in various media and for directing the assembly of subsequent layers. researchgate.netnih.gov

Table 1: Effect of Aminosilane (B1250345) Functionalization on Silica Nanoparticle Properties
PropertyUnmodified Silica NanoparticlesAminosilane-Modified Silica NanoparticlesPrimary Effect of Modification
Surface ChemistryHydrophilic (Silanol groups, Si-OH)Organophilic/Functional (Dimethylaminopropyl groups)Alters wettability and surface reactivity
Zeta Potential (in neutral water)NegativeLess Negative or PositiveEnhances colloidal stability and prevents agglomeration researchgate.net
Dispersibility in Organic SolventsPoorImprovedIncreases compatibility with polymer matrices

The surface modification strategy extends effectively to various metals and metal oxides, including aluminum, steel, and titania, which possess a native oxide layer rich in hydroxyl groups. Functionalization with 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- forms a dense, covalently bonded silane layer that acts as a robust adhesion promoter for subsequent coatings, adhesives, and sealants. This silane interlayer can improve the bond strength and durability, particularly in harsh environments, by creating a water-resistant and chemically stable interface. The tertiary amine functionality can further interact with the overlaying organic material to enhance interfacial strength. nbinno.com

In the field of nanotechnology, surface grafting of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- onto nanoparticles is a key strategy for developing advanced nanocomposites. sc.edu Modifying nanoparticles, such as nano-silica, with this silane improves their dispersion within a polymer matrix by preventing agglomeration and enhancing interfacial compatibility. researchgate.net The dimethylamino groups on the nanoparticle surface can then interact directly with the surrounding polymer, leading to a significant improvement in the mechanical properties of the composite material, such as its modulus and strength. This "grafting to" approach is fundamental for creating functional hybrid materials where the properties of the nanoparticles are effectively transferred to the bulk material. sc.edu

Adhesion Promotion Mechanisms at Organic-Inorganic Hybrid Interfaces

The efficacy of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- as an adhesion promoter stems from its ability to form strong, durable bonds at the interface between inorganic and organic materials. This is achieved through a dual mechanism: the formation of a covalent network on the inorganic side and specific chemical and physical interactions with the organic polymer matrix on the other.

The adhesion mechanism at the inorganic substrate is dominated by the chemistry of the triethoxysilyl group. In the presence of water, the three ethoxy groups hydrolyze to form reactive silanetriol intermediates (-Si(OH)₃). These silanols can then undergo two crucial condensation reactions:

Interfacial Condensation: The silanol groups react with the hydroxyl groups on the surface of the inorganic substrate (e.g., silica or a metal oxide) to form strong, covalent M-O-Si oxane bonds. researchgate.net

Self-Condensation: The silanol groups of adjacent silane molecules react with each other to form a cross-linked polysiloxane network (Si-O-Si). researchgate.net

This process results in a robust, three-dimensional polymer network that is covalently anchored to the inorganic surface. This siloxane interlayer is highly resistant to hydrolysis and provides a durable foundation for adhesion.

Once anchored to the inorganic surface, the organofunctional tail of the molecule, the N,N-dimethylaminopropyl group, extends into the organic matrix. The tertiary amine group plays a critical role in enhancing adhesion through several non-covalent and catalytic interactions. nbinno.com Unlike primary or secondary aminosilanes, the tertiary amine cannot form covalent amide bonds. However, it can significantly improve interfacial bonding through other mechanisms:

Acid-Base Interactions: The tertiary amine is a Lewis base and can form strong ionic bonds or hydrogen bonds with acidic or protic functional groups in the polymer matrix, such as carboxylic acids or hydroxyls. nih.govresearchgate.net

Catalytic Activity: The dimethylamino group can act as a catalyst for certain curing reactions, particularly in epoxy resins, where it can accelerate the ring-opening of the epoxide, leading to a higher cross-linking density at the interface. gelest.com

Improved Wetting and Interdiffusion: The organophilic nature of the propyl chain and the specific interactions of the amine group can improve the wetting of the organic polymer onto the modified substrate, promoting better physical entanglement and interdiffusion at the interface.

Table 2: Interaction Mechanisms of the Dimethylamino Group with Polymer Matrices
Polymer Matrix Functional GroupInteraction TypeMechanism
Carboxylic Acid (-COOH)Ionic Bonding / Acid-Base InteractionProton transfer from the acid to the amine forms an ammonium-carboxylate ion pair. nih.govresearchgate.net
Hydroxyl (-OH)Hydrogen BondingThe nitrogen atom acts as a hydrogen bond acceptor.
Epoxide RingCatalysisThe tertiary amine catalyzes the ring-opening polymerization of epoxides. gelest.com
Isocyanate (-NCO)CatalysisThe tertiary amine can catalyze the reaction between isocyanates and hydroxyls to form urethanes.

Based on a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound "1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-" to thoroughly and accurately address the detailed article outline provided. Research and application data predominantly focus on related, but chemically distinct, silane coupling agents such as (3-Aminopropyl)triethoxysilane (APTES) or the trimethoxy variant, N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine.

Due to the strict requirement to focus solely on "1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-" and the lack of specific research findings concerning its influence on interfacial layer morphology, durability, and its precise role in advanced composite materials as per the requested structure, it is not possible to generate a scientifically accurate and detailed article without resorting to extrapolation from different compounds, which would violate the core instructions of this request.

Therefore, the requested article cannot be generated at this time.

Catalytic and Chemical Transformation Roles of 1 Propanamine, N,n Dimethyl 3 Triethoxysilyl

Amine-Catalyzed Organic Reactions on Immobilized Systems

The ability to anchor 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- onto solid supports makes it a valuable precursor for creating heterogeneous catalysts. This immobilization combines the high reactivity of homogeneous amine catalysts with the practical advantages of a solid-phase system, such as easy separation from the reaction mixture and potential for recycling.

Heterogeneous Catalysis with Surface-Anchored Amine Groups

The triethoxysilyl group of the molecule can react with surface hydroxyl groups (silanols) present on materials like silica (B1680970), glass, or metal oxides. This process, known as silanization, forms stable covalent siloxane bonds (Si-O-Si) that anchor the N,N-dimethylaminopropyl moiety to the surface. The result is a functionalized material where the tertiary amine groups are tethered to the solid support, acting as accessible basic catalytic sites.

These immobilized amine catalysts are effective in a variety of organic reactions that are typically catalyzed by bases. While specific studies on 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- are not extensively detailed in literature, the catalytic activity is analogous to other immobilized tertiary amines and related compounds like 4-(N,N-dimethylamino)pyridine (DMAP). chemicalpapers.comresearchgate.net

Table 1: Potential Applications of Immobilized N,N-dimethyl-3-(triethoxysilyl)propan-1-amine in Heterogeneous Catalysis

Reaction TypeCatalytic Role of AmineAdvantages of Immobilization
Knoevenagel CondensationActs as a base to deprotonate active methylene (B1212753) compounds.Facilitates catalyst removal from the product mixture.
Michael AdditionCatalyzes the addition of nucleophiles to α,β-unsaturated carbonyls.Allows for use in continuous flow reactors.
Acylation of AlcoholsFunctions as a nucleophilic catalyst, similar to DMAP. researchgate.netReduces product contamination and simplifies purification. researchgate.net
TransesterificationActs as a base catalyst to facilitate the exchange of alkoxy groups.Enhances catalyst stability and allows for reuse.

Mechanism of Catalytic Activity and Site Isolation Effects

The catalytic activity of the surface-anchored N,N-dimethylamine group stems from its nature as a Lewis base. The lone pair of electrons on the nitrogen atom can abstract a proton from a reactant, initiating a reaction, or act as a nucleophilic catalyst.

Immobilizing these catalytic groups on a solid support leads to a phenomenon known as site isolation . In a homogeneous solution, catalyst molecules can interact with each other, leading to potential deactivation pathways such as aggregation or side reactions. When anchored to a surface with sufficient spacing, each catalytic site is isolated from its neighbors. This isolation can:

Enhance Catalytic Efficiency: By preventing catalyst aggregation, the active sites remain accessible to the reactants.

Improve Selectivity: Site isolation can suppress bimolecular side reactions between catalyst molecules or reaction intermediates, leading to a cleaner reaction profile and higher selectivity for the desired product.

Increase Catalyst Stability: The covalent linkage to a rigid support prevents the catalyst from leaching into the reaction medium and provides greater thermal and mechanical stability.

Application in Sol-Gel Chemistry and Hybrid Material Synthesis

The dual functionality of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- is particularly valuable in sol-gel chemistry for the creation of advanced materials. The sol-gel process is a versatile method for producing solid materials from small molecules in solution. wikipedia.org

Role as a Condensation Catalyst for Siloxane Network Formation

The sol-gel process for organosilanes involves two primary reactions: hydrolysis and condensation. unm.edu First, the ethoxy groups (-OCH2CH3) of the silane (B1218182) are hydrolyzed in the presence of water to form reactive silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups condense with each other or with remaining ethoxy groups to form a network of stable siloxane (Si-O-Si) bonds.

The N,N-dimethylamine group within the molecule plays a crucial role in this process. It functions as an intramolecular or intermolecular base catalyst, accelerating the condensation step. researchgate.netresearchgate.net Base-catalyzed condensation generally leads to the formation of more particulate and highly branched structures compared to acid-catalyzed systems. unm.edu This self-catalyzing feature simplifies the formulation of sol-gel systems, as an external catalyst is not required. The rate of condensation and the final structure of the network can be controlled by factors such as pH and the concentration of water and the silane precursor. unm.eduelsevierpure.com

Precursor for Organic-Inorganic Hybrid Gels and Coatings

1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- is an ideal precursor for creating organic-inorganic hybrid materials. mdpi.com In these materials, organic and inorganic components are linked by covalent bonds, resulting in a composite with properties derived from both constituents.

Inorganic Component: The hydrolysis and condensation of the triethoxysilyl groups form a rigid, cross-linked inorganic silica-like network. This network provides mechanical strength, thermal stability, and chemical resistance.

Organic Component: The N,N-dimethylaminopropyl chain acts as a flexible organic spacer within the inorganic matrix. This organic part imparts properties such as toughness, hydrophobicity, and functional reactivity.

By undergoing the sol-gel process, a solution of this silane can be transformed into a solid gel. nih.gov This gel can be further processed into various forms, including monolithic structures, powders, or thin films. When applied to a surface and cured, it forms a durable hybrid coating. Such coatings are used to modify surface properties, providing corrosion protection, improved adhesion, or specific surface functionalities. researchgate.net

Table 2: Properties of Hybrid Materials Derived from N,N-dimethyl-3-(triethoxysilyl)propan-1-amine

ComponentFunctionResulting Material Property
Inorganic (Siloxane Network)Structural backboneHardness, thermal stability, chemical resistance
Organic (Propyl-dimethylamine)Flexible linker, functional groupToughness, ductility, basicity, hydrophobicity
Overall Hybrid MaterialMolecular-level compositeTailorable properties for applications like protective coatings, functional fillers, and monoliths. mdpi.com

Development of Reactive Precursors for Further Chemical Transformations

Beyond its direct catalytic and structural roles, the 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- molecule can serve as a platform for creating more complex functional materials. The anchored N,N-dimethylamine group is a reactive site that can undergo further chemical modification.

A primary example is the quaternization of the tertiary amine. Reaction with an alkyl halide (e.g., methyl iodide) converts the neutral tertiary amine into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge.

R-N(CH₃)₂ + CH₃I → R-N⁺(CH₃)₃ I⁻

When this reaction is performed on the immobilized silane, it results in a surface decorated with cationic quaternary ammonium groups. These modified materials have applications as:

Anion Exchangers: The positively charged sites can reversibly bind and exchange anions, useful in separation and purification processes.

Antimicrobial Surfaces: Many quaternary ammonium compounds exhibit antimicrobial properties, and immobilizing them can create surfaces that resist biofilm formation.

Phase-Transfer Catalysts: The immobilized cationic centers can act as solid-phase phase-transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).

This ability to be readily modified after immobilization makes 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- a versatile building block for the bottom-up design of functional materials.

Advanced Material Systems Incorporating 1 Propanamine, N,n Dimethyl 3 Triethoxysilyl

Design of Hybrid Coatings and Surface Treatments

1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- is a bifunctional organosilane utilized extensively in the design of advanced hybrid coatings and surface treatments. Its molecular structure is key to its utility, featuring two distinct reactive moieties: the triethoxysilyl group and the N,N-dimethylaminopropyl group. The triethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and ceramics, forming stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal). Simultaneously, the silanol groups can react with each other to form a cross-linked siloxane network (-Si-O-Si-), creating a durable film on the substrate. gelest.com

The organofunctional N,N-dimethylaminopropyl group provides compatibility with organic polymer systems and can interact with the coating's resin matrix, thereby acting as a molecular bridge between the inorganic substrate and the organic coating. This dual functionality is critical for creating hybrid materials that combine the properties of both organic and inorganic components, leading to enhanced performance characteristics. gelest.com

In the formulation of high-performance adhesives and sealants, 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- functions as a potent adhesion promoter or bonding accelerator. made-in-china.commade-in-china.com When incorporated into formulations such as polyurethanes, epoxies, and silicones, it significantly improves the bond strength and durability, particularly in challenging environmental conditions involving heat and moisture.

The mechanism of adhesion promotion involves the silane (B1218182) migrating to the interface between the sealant/adhesive and the substrate. There, the triethoxysilyl groups hydrolyze and bond covalently to the inorganic substrate, while the aminopropyl tail becomes entangled or reacts with the polymer matrix of the adhesive. This creates a robust, chemically bonded interface that is more resistant to delamination than one based on physical forces alone. gelest.com The tertiary amine structure of this specific silane provides good stability within single-component sealant systems. made-in-china.commade-in-china.com

Polymer SystemSubstrateFunction of SilaneObserved Improvement
Single-Component PolyurethaneGlass, AluminumAdhesion Bonding AcceleratorEnhanced bond strength and hydrolytic stability. made-in-china.commade-in-china.com
Epoxy ResinsSteel, CompositesCoupling AgentImproved adhesion and mechanical properties of the composite. gelest.com
Silicone Sealants (RTV)Ceramics, MetalsAdhesion PromoterIncreased durability and resistance to moisture ingress at the interface. made-in-china.com

Organosilane-based surface treatments are increasingly used as environmentally friendly alternatives to traditional chromate (B82759) conversion coatings for corrosion protection, particularly on metals like aluminum and steel. When applied to a metal surface, 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- forms a thin, dense, and cross-linked polysiloxane film.

The corrosion protection mechanism is multifaceted. Firstly, the resulting siloxane film acts as a physical barrier, isolating the metal substrate from corrosive agents like water and chloride ions. mdpi.com Secondly, the covalent bonds formed between the silane and the metal's native oxide layer create a stable and water-resistant interface, which inhibits cathodic disbondment of the coating. researchgate.net Thirdly, the organic functional group helps to create a hydrophobic surface, further repelling water from the metal. Research on the closely related 3-aminopropyltrimethoxysilane (B80574) (APTMS) has shown that increasing its concentration in a polyurethane coating enhances the coating's hydrophobicity and significantly improves its corrosion resistance in salt spray tests. irejournals.com This principle applies to the N,N-dimethyl analog, which forms a similar protective network.

Fabrication of Porous Materials and Adsorption Media

The functionalization of porous materials, such as mesoporous silica (B1680970) nanoparticles (MSNs), is a critical area of materials science for applications in catalysis, separation, and environmental remediation. 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- can be used to modify the surface of these materials, imparting new chemical properties. This functionalization is typically achieved through two primary methods:

Post-synthesis grafting: An already-formed porous silica material is treated with the silane, causing the triethoxysilyl groups to react with silanol groups on the silica surface.

Co-condensation: The silane is added during the initial synthesis of the porous material, incorporating it directly into the silica framework as it forms. researchgate.net

Incorporating the N,N-dimethylaminopropyl group onto the surface of porous silica renders the surface basic. This basicity can be exploited for catalytic purposes; for example, silica derivatized with this silane has been shown to effectively catalyze Michael addition reactions. gelest.com Furthermore, the amine functional groups can act as specific binding sites for the adsorption of target molecules. Studies using other aminosilanes have demonstrated that functionalized mesoporous silica can have a high adsorptive capacity for pollutants like gaseous formaldehyde, with the capacity being directly related to the amount of amine groups on the surface. researchgate.net

Porous MaterialFunctionalization MethodProperty Conferred by SilanePotential Application
Mesoporous Silica (e.g., MCM-41, SBA-15)Co-condensation or Post-graftingSurface basicity, active sites for binding. researchgate.netHeterogeneous catalysis, selective adsorption of acidic gases. gelest.com
Silica GelPost-graftingModified surface polarity and functionality.Chromatography, heavy metal adsorption from wastewater.
ZeolitesPost-graftingEnhanced affinity for specific organic molecules.Specialized chemical separations.

Development of Sensors and Biosensors through Surface Functionalization

The performance of modern sensors and biosensors relies critically on the precise functionalization of the sensor surface to enable the selective immobilization of probe molecules (e.g., antibodies, DNA) and to minimize non-specific binding. mdpi.comihp-microelectronics.com Organosilanes are fundamental to this process, especially for sensors based on silicon or silicon dioxide substrates. polimi.it

The process of functionalizing a silica-based sensor surface with 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- involves the formation of a self-assembled monolayer (SAM). The triethoxysilyl groups react with the hydroxylated surface of the sensor chip to form a stable, covalently attached silane layer. nih.gov This process creates a new surface terminated with N,N-dimethylaminopropyl groups. This functionalized surface serves several purposes:

It provides a well-defined chemical interface for the subsequent attachment of bioreceptors.

The tertiary amine can be protonated to create a positively charged surface, which can be used for the electrostatic immobilization of negatively charged biomolecules like DNA.

It acts as a spacer molecule, holding the bioreceptor away from the substrate surface to ensure its biological activity is retained.

Application in Drug Delivery System Components (Material Aspects Only)

In the field of drug delivery, advanced materials are designed to encapsulate, protect, and control the release of therapeutic agents. 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- can be used to modify the components of these systems, such as nanoparticles or hydrogels, to improve their material properties. mdpi.com The focus here is strictly on the material aspect, not on therapeutic use.

For instance, the silane can be used to functionalize the surface of inorganic nanoparticles (e.g., MSNs) or organic polymer scaffolds. The triethoxysilyl groups can bond to the carrier material, while the tertiary amine group provides a site for attaching drug molecules via a linker, or it can be used to modify the carrier's surface charge. This modification can influence drug loading capacity and modulate the release profile. mdpi.com In the context of composite hydrogels for controlled drug delivery, a similar primary aminosilane (B1250345) (APTMS) has been used to graft onto cellulose (B213188) nanocrystals, which are then incorporated into a gelatin matrix. This covalent cross-linking significantly improves the mechanical properties and thermal stability of the hydrogel, which are critical material characteristics for a reliable drug delivery vehicle. The ability of silanes to covalently link organic and inorganic components is a key strategy in creating robust and functional materials for biomedical applications.

Spectroscopic and Analytical Characterization of 1 Propanamine, N,n Dimethyl 3 Triethoxysilyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- systems, providing detailed information in both the solid and solution states.

Solid-State NMR for Surface-Grafted Species

Solid-state NMR (ssNMR) is paramount for analyzing the structure and bonding of the silane (B1218182) once it has been grafted onto a substrate, such as silica (B1680970) nanoparticles. Techniques like 29Si, 13C, and 1H ssNMR provide insight into the local chemical environment of the atoms in the immobilized species. researchgate.netkoreascience.kr

29Si ssNMR is particularly powerful for studying the condensation state of the triethoxysilyl group. It can distinguish between unreacted silane molecules (T0 species), and those that have formed one (T1), two (T2), or three (T3) siloxane bridges with the surface or other silane molecules. This analysis helps determine the degree of cross-linking and the nature of the covalent attachment to the substrate. researchgate.net

13C and 1H ssNMR are used to confirm the integrity of the propyl-N,N-dimethylamine chain after grafting. koreascience.krresearchgate.net Changes in the chemical shifts of the carbon and proton nuclei in the organic moiety can indicate interactions with the surface or with other molecules, providing information on the conformation and packing density of the grafted layer. researchgate.net For example, broadening of signals can suggest a restricted motion of the organic chains upon grafting. researchgate.net

Table 1: Representative Solid-State NMR Chemical Shifts for Surface-Grafted Aminosilanes.
NucleusSpeciesTypical Chemical Shift (ppm)Information Provided
29SiT1-45 to -50Silane bonded to the surface via one Si-O-Si linkage
T2-55 to -60Silane bonded via two Si-O-Si linkages
T3-65 to -70Fully cross-linked silane (three Si-O-Si linkages)
13CSi-CH2~10Confirmation of the organic chain structure and its interaction with the surface.
-CH2-CH2-N~20-25
N-(CH3)2~45

Solution-State NMR for Reaction Intermediates

Solution-state 1H and 13C NMR are routinely used to confirm the identity and purity of the 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- molecule before its use in surface modification. The spectra provide a distinct fingerprint of the molecule, allowing for the verification of its structure by analyzing chemical shifts, signal integrations, and coupling patterns. mdpi.com Furthermore, 29Si NMR in solution confirms the presence of the intact triethoxysilyl groups, typically showing a resonance between -45 and -50 ppm.

This technique is also vital for monitoring the progress of reactions, such as the hydrolysis and condensation of the triethoxysilyl groups in solution during sol-gel processes. By taking time-course NMR measurements, one can follow the disappearance of the ethoxy signals and the appearance of signals corresponding to silanol (B1196071) (Si-OH) intermediates and siloxane (Si-O-Si) products.

Table 2: Typical 1H Solution-State NMR Data for 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- (in CDCl3).
AssignmentTypical Chemical Shift (ppm)MultiplicityIntegration
Si-CH2-~0.65Triplet2H
-O-CH2-CH3~1.22Triplet9H
-CH2-CH2-CH2-~1.60Multiplet2H
N-(CH3)2~2.20Singlet6H
-CH2-N~2.30Triplet2H
-O-CH2-CH3~3.81Quartet6H

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Interfacial Interaction Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for probing the chemical bonds within the silane and analyzing its interactions at interfaces.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups of the molecule. Key vibrational bands include C-H stretching in the propyl chain and methyl groups (~2800-3000 cm-1), and the prominent Si-O-C stretching from the triethoxysilyl group (~1100 cm-1). Upon hydrolysis and condensation on a surface, the disappearance of the Si-O-C bands and the appearance of a broad Si-O-Si network band (~1000-1100 cm-1) confirm the covalent grafting process.

Raman Spectroscopy complements FTIR and is particularly useful for studying changes in the molecular structure and intermolecular interactions. nih.gov The technique is sensitive to the vibrations of the Si-O-Si backbone and the C-C and C-N bonds of the organic functional group. Analysis of Raman spectra, often aided by computational simulations like Density Functional Theory (DFT), can reveal information about the conformational ordering of the grafted chains and the nature of hydrogen bonding or other non-covalent interactions at the surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the elements present on the outermost few nanometers of a material. For surfaces modified with 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-, XPS is used to confirm the successful grafting of the silane by detecting the presence of nitrogen (from the amine group) and silicon. researchgate.net

High-resolution scans of the N 1s, Si 2p, C 1s, and O 1s core levels provide detailed chemical state information. The N 1s spectrum, for instance, can distinguish between a neutral tertiary amine (~399 eV) and a protonated or quaternized ammonium (B1175870) species (~402 eV), offering insights into the surface's acid-base properties and its interactions with the environment. researchgate.net The Si 2p spectrum helps to confirm the formation of a silicate/siloxane layer on the substrate. researchgate.net

Table 3: Typical XPS Binding Energies for Surfaces Modified with 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-.
Core LevelChemical StateTypical Binding Energy (eV)
Si 2pSi-O (Siloxane)~102-103
C 1sC-C, C-H, C-Si~285
C 1sC-N~286.5
N 1sR3N (Tertiary Amine)~399.5
R3NH+ (Protonated Amine)~401.8
O 1sSi-O-Si~532.5

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy is crucial for visualizing the impact of the silane surface modification on the material's morphology and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. It is used to assess changes in surface roughness, texture, and the formation of aggregates or films following the application of the silane. SEM can reveal whether the silane coating is uniform or if it forms discrete domains on the substrate. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of the material. For particulate systems, such as functionalized nanoparticles, TEM can be used to measure particle size and size distribution, and to visualize the silane coating as a thin layer or shell on the particle's surface, confirming the core-shell structure of the functionalized material. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Organic Content and Thermal Stability of Hybrid Materials

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly effective for quantifying the amount of organic material (the silane) grafted onto an inorganic substrate and for assessing the thermal stability of the resulting hybrid material.

In a typical TGA experiment, the functionalized material is heated, and a weight loss curve is recorded. The initial weight loss at lower temperatures (below ~150°C) is usually attributed to the desorption of physically adsorbed water and solvent. The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the covalently bound N,N-dimethyl-3-(triethoxysilyl)propyl groups. The percentage of weight loss in this region allows for a direct calculation of the silane grafting density on the surface. The onset temperature of this decomposition provides a measure of the thermal stability of the organic-inorganic hybrid material. rsc.org

Computational and Theoretical Investigations of 1 Propanamine, N,n Dimethyl 3 Triethoxysilyl

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to study the geometry, electronic properties, and reactivity of silane (B1218182) coupling agents like 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-.

DFT calculations allow for the precise determination of the molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's reactivity and steric interactions.

Table 1: Calculated Structural Parameters of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- using DFT Note: This data is representative of typical DFT calculation results and is for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthSi-O1.65 Å
O-C (ethoxy)1.44 Å
Si-C (propyl)1.89 Å
C-N1.47 Å
Bond AngleO-Si-O109.5°
C-Si-O109.4°
C-N-C111.2°

Modeling of Silane Hydrolysis and Condensation Mechanisms

The functionality of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- as a coupling agent is predicated on the hydrolysis of its ethoxy groups to form silanols (Si-OH), followed by the condensation of these silanols with surface hydroxyls or with each other. DFT is instrumental in modeling these reaction pathways.

Hydrolysis: The hydrolysis of the Si-OEt bond is typically modeled as a step-wise process, often involving water molecules and a catalyst (acid or base). DFT calculations can determine the activation energies for each hydrolysis step, revealing the reaction kinetics. Studies on analogous aminosilanes show that the tertiary amine group in the molecule can act as an intramolecular catalyst, influencing the hydrolysis rate. The reaction generally proceeds via a nucleophilic substitution (SN2-Si) mechanism, where a water molecule attacks the silicon center.

Condensation: Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds. DFT modeling helps to elucidate the energy barriers for both water-producing and alcohol-producing condensation pathways. These calculations provide insight into the propensity for oligomerization in solution versus covalent bonding to a substrate surface.

Adsorption and Interaction Energy Calculations at Interfaces

DFT is used to calculate the adsorption energy of the silane molecule on various substrates, such as silica (B1680970), metal oxides, and other inorganic surfaces. By modeling a slab of the substrate material and placing the silane molecule at different orientations and distances, the most stable adsorption configuration can be identified.

The interaction energy is a key output, indicating the strength of the bond between the silane and the surface. These calculations can differentiate between physisorption (van der Waals forces, hydrogen bonds) and chemisorption (covalent bond formation). For 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-, DFT studies would typically investigate the interaction of the silanol (B1196071) groups (after hydrolysis) with surface hydroxyls, leading to the formation of strong Si-O-Substrate covalent bonds. The dimethylamino group's interaction with the surface, which can influence orientation and reactivity, is also a critical aspect of these calculations.

Molecular Dynamics (MD) Simulations of Interfacial Dynamics and Polymer-Silane Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-evolution of molecular systems, offering insights into the dynamic behavior of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- at interfaces and its interaction with polymer matrices. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a force field that describes the interatomic potentials.

At an interface, such as between a filler and a polymer matrix, MD simulations can model the diffusion of the silane molecules, their orientation at the surface, and the formation of a silane interlayer. nih.gov Simulations can reveal how the flexible propyl chain and the polar amine group affect the structure and density of this interlayer.

Furthermore, MD is crucial for understanding how the silane couples a polymer to an inorganic surface. By constructing a model system containing the substrate, the silane layer, and a polymer matrix (e.g., epoxy, polyurethane), the interactions can be studied. Key analyses include:

Interaction Energy: Calculating the non-bonded interaction energies (van der Waals and electrostatic) between the silane's dimethylaminopropyl group and the polymer chains.

Radial Distribution Functions: Determining the probability of finding polymer segments at a certain distance from the functionalized surface, which indicates the degree of interpenetration.

Chain Conformation and Dynamics: Assessing how the presence of the silane affects the mobility and conformation of polymer chains near the interface, which is directly related to the mechanical properties of the composite material. mdpi.com

Quantum Chemical Calculations of Electronic Properties and Catalytic Pathways

Quantum chemical calculations, including DFT and higher-level ab initio methods, are employed to investigate the electronic properties of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-. These properties govern its reactivity and catalytic potential.

Key electronic descriptors that can be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the nitrogen atom of the amine and the oxygen atoms of the ethoxy groups would be identified as nucleophilic centers.

Partial Atomic Charges: These calculations quantify the charge on each atom, providing insight into polar bonds and sites susceptible to electrostatic interactions.

The tertiary amine group can exhibit catalytic activity in certain reactions, such as urethane (B1682113) formation. Quantum chemical calculations can model the reaction pathways of such catalytic cycles, determining the transition state structures and activation energies to elucidate the catalytic mechanism.

Predictive Modeling for Material Performance and Design Optimization

The data generated from DFT, MD, and quantum chemical calculations can be used as inputs for higher-level predictive models to forecast the performance of materials incorporating 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-.

By correlating molecular-level parameters with macroscopic properties, these models can aid in material design and optimization. For example:

Adhesion Strength: Calculated adsorption energies from DFT can be used in continuum models or machine learning algorithms to predict the adhesive strength of a silane-treated joint.

Mechanical Properties: Interfacial properties derived from MD simulations, such as the work of adhesion and interfacial shear strength, can be used as parameters in finite element analysis (FEA) to predict the bulk mechanical properties (e.g., modulus, strength) of a composite material.

Durability: By simulating the interface in the presence of water molecules, MD can help predict the hydrolytic stability of the silane-substrate bond, offering insights into the long-term durability of the material in humid environments.

This multi-scale modeling approach, from quantum chemical calculations to macroscopic performance prediction, enables a rational design strategy for new materials and optimizes the use of 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- in various applications.

Future Research Directions and Emerging Applications of Aminoalkoxysilanes

The unique bifunctional nature of aminoalkoxysilanes, possessing both organic amine groups and inorganic trialkoxysilyl groups, positions them as critical components in the advancement of materials science and chemical synthesis. The compound 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)- serves as a key example within this class, enabling the covalent linkage of organic and inorganic materials. Future research is poised to expand their utility in sophisticated and high-performance applications, driven by innovations in smart materials, sustainable practices, advanced manufacturing, and the translation of fundamental research into practical technologies.

Q & A

Basic: What are the established synthetic routes for 1-Propanamine, N,N-dimethyl-3-(triethoxysilyl)-, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or silane-amine coupling. A common method involves reacting 3-chloropropyltriethoxysilane with dimethylamine under controlled conditions. Key parameters include:

  • Temperature: Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Solvent: Use anhydrous toluene or THF to prevent hydrolysis of the triethoxysilyl group.
  • Stoichiometry: A 1:1.2 molar ratio of silane to amine ensures complete conversion.
    Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted silane or amine . Efficiency can be optimized using catalytic bases (e.g., triethylamine) or microwave-assisted synthesis to reduce reaction time .

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

  • FTIR: Confirm the presence of Si-O-C (1050–1100 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • NMR: ¹H NMR should show signals for dimethylamine protons (δ 2.2–2.4 ppm) and triethoxysilyl methylene groups (δ 0.5–1.5 ppm). ²⁹Si NMR can verify siloxane bonding (δ -45 to -65 ppm).
  • GC-MS/HPLC: Quantify purity (>98%) and detect volatile impurities. For HPLC, a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm is effective .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation: Use fume hoods due to volatile triethoxysilyl groups and potential amine vapors.
  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Toxicity: The compound targets the nervous system, liver, and kidneys. Avoid inhalation; monitor for symptoms like dizziness or nausea .
  • Storage: Keep in airtight containers under inert gas (N₂ or Ar) to prevent moisture-induced hydrolysis .

Advanced: How can this compound be utilized to functionalize surfaces for biosensor development, and what challenges arise in immobilization efficiency?

Answer:
The triethoxysilyl group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, SiO₂). A protocol includes:

Surface Activation: Clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to generate -OH groups.

Silanization: Immerse in 2% (v/v) solution of the compound in ethanol/water (95:5) at 60°C for 2 hours.

Curing: Heat at 110°C for 1 hour to form siloxane bonds.
Challenges:

  • Uniform Coating: Aggregation can occur; use sonication during silanization.
  • Stability: Hydrolysis in humid environments reduces binding. Test stability via FTIR after accelerated aging (85% RH, 40°C) .

Advanced: What methodologies are suitable for analyzing degradation products or byproducts under varying pH conditions?

Answer:
Degradation studies should employ:

  • LC-MS/MS: Identify hydrolyzed products (e.g., silanol derivatives) using a reverse-phase column and electrospray ionization.
  • pH-Dependent Stability: Incubate the compound in buffers (pH 3–10) at 37°C. Sample aliquots at 0, 24, and 48 hours.
  • Kinetic Modeling: Calculate degradation half-life (t₁/₂) using first-order kinetics. At pH <5, rapid hydrolysis of triethoxysilyl groups occurs, forming silicic acid .

Advanced: How can crosslinking efficiency with polymers be quantitatively evaluated for composite material applications?

Answer:

  • Swelling Tests: Immerse crosslinked polymer in toluene; measure weight gain. Lower swelling indicates higher crosslink density.
  • DSC/TGA: Analyze glass transition temperature (Tg) shifts and thermal stability. Increased Tg suggests enhanced crosslinking.
  • FTIR: Monitor disappearance of Si-OEt (965 cm⁻¹) and appearance of Si-O-Si (1080 cm⁻¹) post-curing.
  • Mechanical Testing: Compare tensile strength of composites with/without the compound as a coupling agent .

Advanced: Are biocatalytic approaches viable for modifying the amine group of this compound?

Answer:
Enzymes like carbonyl reductases (e.g., from Kluyveromyces marxianus) can stereoselectively reduce ketone derivatives of the amine. For example:

  • Substrate: Synthesize N,N-dimethyl-3-keto-3-(thienyl)-1-propanamine.
  • Reaction Conditions: Use NADPH cofactor, pH 7.0, 30°C.
  • Yield Optimization: Immobilize the enzyme on silica nanoparticles functionalized with the compound to enhance reusability .

Advanced: How can interactions between this compound and biological macromolecules (e.g., proteins) be characterized?

Answer:

  • Fluorescence Quenching: Titrate the compound into a protein solution (e.g., BSA) and monitor tryptophan fluorescence emission at 340 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots.
  • CD Spectroscopy: Assess secondary structure changes in proteins upon interaction.
  • Molecular Docking: Use software (e.g., AutoDock) to predict binding sites on target enzymes or receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.